molecular formula C23H30N2O4S B2568569 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide CAS No. 921992-29-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide

Cat. No.: B2568569
CAS No.: 921992-29-2
M. Wt: 430.56
InChI Key: SKWJSELZMWKAKL-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide and its analogs demonstrate significant potential in the realm of photophysical properties. Research by Petrovskii et al. (2017) explored the synthesis and properties of similar compounds, focusing on their strong blue emission in specific solvents, indicating potential applications in material sciences and optoelectronics (Petrovskii et al., 2017).

Heterocyclic Hybrid Synthesis

The synthesis of heterocyclic hybrids involving oxazepine structures, akin to this compound, has been a focus in recent research. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, highlighting their structural and electronic properties, which could be pertinent for the development of new materials or pharmaceuticals (Almansour et al., 2016).

Medicinal Chemistry Applications

In the field of medicinal chemistry, compounds with structures similar to this compound have been investigated for their therapeutic potential. For instance, Sapegin et al. (2018) studied [1,4]oxazepine-based sulfonamides for their inhibitory activity against human carbonic anhydrases, indicating potential applications in drug discovery (Sapegin et al., 2018).

Novel Synthesis Methods

Research into novel synthesis methods for compounds structurally related to this compound has been a significant focus. Shaabani et al. (2010) developed a one-pot multicomponent reaction to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient and versatile approach to creating such complex molecules (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-7-17-8-11-19(12-9-17)30(27,28)24-18-10-13-20-21(15-18)29-16-23(3,4)22(26)25(20)14-6-2/h8-13,15,24H,5-7,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWJSELZMWKAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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